molecular formula C10H14BrFN2 B6632373 (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine

Cat. No.: B6632373
M. Wt: 261.13 g/mol
InChI Key: NTZDUCRSBVLVBH-SSDOTTSWSA-N
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Description

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to a propane-1,2-diamine backbone

Properties

IUPAC Name

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN2/c1-7(5-13)14-6-8-2-3-9(12)4-10(8)11/h2-4,7,14H,5-6,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZDUCRSBVLVBH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NCC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NCC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with ®-propane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The amine groups can be oxidized to form imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Imines or nitroso compounds.

    Reduction: Secondary amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated amines on biological systems.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine involves its interaction with biological targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. The amine groups can form hydrogen bonds with target molecules, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-N-[(2-chloro-4-fluorophenyl)methyl]propane-1,2-diamine
  • (2R)-2-N-[(2-bromo-4-chlorophenyl)methyl]propane-1,2-diamine
  • (2R)-2-N-[(2-bromo-4-methylphenyl)methyl]propane-1,2-diamine

Uniqueness

(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

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